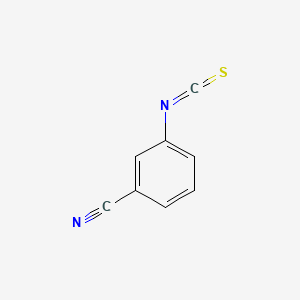

3-Cyanophenyl isothiocyanate

説明

Overview of Isothiocyanate Chemistry and Reactivity.benchchem.comlookchem.com

The isothiocyanate functional group, characterized by the R-N=C=S moiety, is a cornerstone of the unique chemical reactivity of these compounds. This reactivity is central to their utility in both biological systems and synthetic chemistry.

The Isothiocyanate (R-N=C=S) Moiety as a Reactive Electrophile.benchchem.comlookchem.comchemdad.com

The carbon atom of the isothiocyanate group is highly electrophilic. This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. In the case of 3-cyanophenyl isothiocyanate, the presence of the cyano group on the aromatic ring further enhances this reactivity. The fluorine and cyano groups in related compounds, such as 4-fluoro-3-cyanophenyl isothiocyanate, synergistically polarize the aromatic ring, thereby increasing the isothiocyanate's reactivity towards nucleophiles. vulcanchem.com This inherent reactivity makes the isothiocyanate group a key player in various chemical transformations. cymitquimica.com

Nucleophilic Addition Reactions of Isothiocyanates.chemdad.com

The electrophilic nature of the isothiocyanate carbon readily invites nucleophilic attack, leading to a variety of addition products. This is a fundamental aspect of their chemistry and a primary route for the synthesis of more complex molecules.

One of the most common reactions of isothiocyanates is their reaction with primary or secondary amines to form thiourea (B124793) derivatives. smolecule.com This reaction is a straightforward and efficient method for creating new carbon-nitrogen and carbon-sulfur bonds. researchgate.net For instance, this compound reacts with amines to yield various substituted thioureas. scirp.org This reaction typically proceeds under mild conditions, often by heating the reactants in a suitable solvent. The resulting thiourea derivatives are themselves valuable compounds with a wide range of applications, including in medicinal chemistry and material science. researchgate.net

Table 1: Synthesis of Thiourea Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | 2-Phenylethylamine | ((3-cyanophenyl)amino)((2-phenylethyl)amino)methane-1-thione | Not specified | lookchem.comchemdad.comdv-expert.org |

| This compound | Benzimidamide | N-((3-cyanophenyl)carbamothioyl)benzimidamide | Not specified | lookchem.comchemdad.comdv-expert.org |

| 3-Aminobenzonitrile | Furoyl isothiocyanate | 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea | Dry acetone | nih.gov |

| This compound | 2-Methoxy-6-pentadecylbenzylamine | 1-(2-methoxy-6-pentadecylbenzyl)-3-cyanophenylthiourea | Not specified | scirp.org |

Isothiocyanates are versatile building blocks for the synthesis of heterocyclic compounds. The initial nucleophilic addition product can undergo subsequent intramolecular reactions, leading to the formation of various ring systems. For example, the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate, a related compound, with secondary amines leads to the formation of quinazoline (B50416) derivatives through an intramolecular cycloaddition. mdpi.commdpi.com Similarly, the reaction of this compound derivatives can lead to the formation of thiazolidinones via a [2+3] cyclization with mercaptoacetic acid. vulcanchem.com These cyclization reactions are powerful tools for constructing complex molecular architectures from relatively simple starting materials.

Significance of Aryl Isothiocyanates in Advanced Chemical Synthesis.rsc.orgsmolecule.comnih.gov

Aryl isothiocyanates, including this compound, are particularly important in advanced chemical synthesis due to their versatility. rsc.orgresearchgate.net They serve as key intermediates in the preparation of a wide array of organic compounds. beilstein-journals.org The reactivity of the isothiocyanate group, coupled with the ability to introduce various substituents on the aromatic ring, allows for the synthesis of a diverse library of molecules with tailored properties. researchgate.net For example, they are used in the synthesis of various biologically active compounds and functional materials. smolecule.com The development of new synthetic methods for preparing aryl isothiocyanates continues to be an active area of research, highlighting their ongoing importance in the field. rsc.orgresearchgate.net

Historical Context and Recent Advancements in Isothiocyanate Research.smolecule.comsigmaaldrich.com

The study of isothiocyanates has a rich history, driven by their presence in natural products and their wide-ranging biological activities. chemrxiv.orgrsc.org Historically, research focused on isothiocyanates derived from natural sources, such as sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate from watercress. nih.gov These compounds have been extensively studied for their chemopreventive effects. nih.gov

Recent advancements in synthetic chemistry have significantly expanded the scope of isothiocyanate research. chemrxiv.orgrsc.orgrsc.org Modern synthetic methods allow for the preparation of a vast array of isothiocyanate analogues with diverse structures and functionalities. chemrxiv.orgrsc.org These synthetic efforts are often guided by the desire to develop new therapeutic agents with improved efficacy and selectivity. beilstein-journals.org The development of one-pot synthesis procedures and the use of novel reagents have made the synthesis of isothiocyanates more efficient and versatile. beilstein-journals.orgnih.gov Current research continues to explore the synthesis of novel isothiocyanate-containing compounds and to investigate their potential applications in medicine and materials science. chemrxiv.orgrsc.org

Structure

3D Structure

特性

IUPAC Name |

3-isothiocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCYPHCFQAFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185179 | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-78-8 | |

| Record name | 3-Isothiocyanatobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyanophenyl Isothiocyanate and Analogues

Strategies for the Preparation of Isothiocyanates from Nitrogenous Precursors

The conversion of nitrogen-containing functional groups into the isothiocyanate moiety is a cornerstone of isothiocyanate synthesis. Primary amines and hydroximoyl chlorides are two key classes of nitrogenous precursors that offer versatile routes to compounds like 3-Cyanophenyl isothiocyanate.

From Primary Amines

The transformation of primary amines into isothiocyanates is a widely employed and extensively studied method. For the synthesis of this compound, the corresponding primary amine is 3-aminobenzonitrile. The methodologies to achieve this conversion can be broadly categorized into those proceeding through dithiocarbamate (B8719985) salt intermediates and those involving reaction with phenyl chlorothionoformate.

A common and versatile route to isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the desired isothiocyanate.

The general mechanism involves the initial formation of the dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate. However, for electron-deficient anilines such as 3-aminobenzonitrile, the formation of the dithiocarbamate salt can be challenging, and one-pot procedures may not be efficient. researchgate.net

A variety of desulfurizing agents are available for the conversion of dithiocarbamate salts to isothiocyanates. The choice of the reagent is crucial for the success of the reaction, especially for substrates with electron-withdrawing groups. Some commonly used desulfurizing agents include tosyl chloride, sodium persulfate, iodine, lead nitrate, ethyl chloroformate, and di-tert-butyl dicarbonate.

For instance, a facile protocol for the preparation of aryl isothiocyanates relies on the tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts. This method typically involves treating the amine with carbon disulfide and a base like triethylamine (B128534), followed by the addition of tosyl chloride, and the reaction is often complete within 30 minutes at room temperature, affording high yields for many substrates. organic-chemistry.orgorganic-chemistry.org Propane phosphonic acid anhydride (B1165640) (T3P®) has also been reported as an efficient desulfurating agent in a one-pot synthesis of isothiocyanates from primary amines. ijacskros.com

Table 1: Examples of Desulfurization Agents and General Reaction Conditions

| Desulfurization Agent | Base | Solvent | General Conditions | Typical Yields (%) |

| Tosyl Chloride | Triethylamine | Dichloromethane (B109758) | Room temperature, 30 min | 75-97 |

| Sodium Persulfate | - | Water | - | Satisfactory |

| T3P® | Triethylamine | Dichloromethane | Room temperature | 41-94 |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. In the context of isothiocyanate synthesis, microwave irradiation can facilitate the conversion of dithiocarbamates to isothiocyanates. thieme-connect.denih.gov A one-pot, two-step microwave-assisted synthesis has been developed for a variety of aliphatic and aromatic isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent. organic-chemistry.org The reaction typically involves the formation of the dithiocarbamate at room temperature, followed by a short period of microwave irradiation after the addition of the desulfurizing agent. organic-chemistry.org

Table 2: General Conditions for Microwave-Assisted Isothiocyanate Synthesis

| Precursor | Reagents | Solvent | Microwave Conditions |

| Aryl Amine | 1. CS₂, Et₃N2. DMT/NMM/TsO⁻ | Dichloromethane | 90 °C, 3 min |

An alternative to the dithiocarbamate route is the reaction of primary amines with phenyl chlorothionoformate. This method can be performed as either a one-pot or a two-step process and is particularly advantageous for the synthesis of electron-deficient aryl isothiocyanates, making it highly suitable for the preparation of this compound. organic-chemistry.orgresearchgate.net

The two-step approach is generally more versatile. researchgate.net In the first step, the primary amine reacts with phenyl chlorothionoformate to form an intermediate O-phenyl carbamothioate. In the case of 3-aminobenzonitrile, this would be O-phenyl (3-cyanophenyl)carbamothioate. This reaction is typically carried out in a solvent like dichloromethane at room temperature. For less reactive amines, refluxing in a solvent such as tetrahydrofuran (B95107) may be necessary. thieme-connect.de

In the second step, the isolated O-phenyl carbamothioate is treated with a base, such as solid sodium hydroxide, to induce elimination and form the final isothiocyanate product. thieme-connect.de

Table 3: Two-Step Synthesis of Aryl Isothiocyanates using Phenyl Chlorothionoformate

| Step | Reactants | Solvent | General Conditions |

| 1. Carbamothioate Formation | Aryl Amine, Phenyl Chlorothionoformate | Dichloromethane or THF | Room temperature or reflux |

| 2. Isothiocyanate Formation | O-Phenyl carbamothioate, NaOH | Dichloromethane | Room temperature |

Dithiocarbamate Salt Intermediates and Desulfurization

From Hydroximoyl Chlorides

A less common but highly efficient method for the synthesis of both alkyl and aryl isothiocyanates starts from hydroximoyl chlorides. This methodology is notable for its nearly quantitative yields, simple workup procedure that often requires no further purification, and mild reaction conditions. thieme-connect.de

The process involves the reaction of a hydroximoyl chloride with thiourea (B124793) in the presence of a base like triethylamine in a solvent such as tetrahydrofuran. The reaction is typically rapid, occurring within minutes at room temperature. The precursor for this compound in this route would be 3-cyano-N-hydroxybenzenecarboximidoyl chloride, which can be prepared from 3-cyanobenzaldehyde. thieme-connect.de

Table 4: Synthesis of Isothiocyanates from Hydroximoyl Chlorides

| Precursor | Reagents | Solvent | Reaction Time | General Yield (%) |

| Hydroximoyl Chloride | Thiourea, Triethylamine | Tetrahydrofuran | 1-5 min | ≥98 |

Via Elemental Sulfur

The use of elemental sulfur as a sulfur source in the synthesis of isothiocyanates represents a greener alternative to traditional, more hazardous reagents like thiophosgene (B130339) and carbon disulfide. mdpi.com This approach is valued for its operational simplicity and the relatively high yields achievable for both aliphatic and aromatic isothiocyanates. The reaction typically involves the in situ generation of a thiocarbonyl surrogate, which then reacts with a primary amine to furnish the desired isothiocyanate. mdpi.com Another prominent pathway is the sulfuration of isocyanides, which can proceed under thermal conditions or, more efficiently, in the presence of catalysts or basic additives. mdpi.comsemanticscholar.org

The reaction conditions for the synthesis of isothiocyanates from isocyanides using elemental sulfur can be optimized for sustainability. For instance, the use of greener solvents like Cyrene™ or γ-butyrolactone (GBL) and a catalytic amount of an amine base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) allows for milder reaction conditions (e.g., 40 °C). semanticscholar.org This methodology is tolerant of various functional groups and can produce the desired isothiocyanates in high purity with moderate to excellent yields. semanticscholar.org

Table 1: Synthesis of Isothiocyanates from Isocyanides using Elemental Sulfur and Catalytic DBU

| Entry | Isocyanide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenyl isocyanide | 4-Methylphenyl isothiocyanate | 92 |

| 2 | 4-Methoxyphenyl isocyanide | 4-Methoxyphenyl isothiocyanate | 95 |

| 3 | 4-Chlorophenyl isocyanide | 4-Chlorophenyl isothiocyanate | 88 |

| 4 | 2,6-Dimethylphenyl isocyanide | 2,6-Dimethylphenyl isothiocyanate | 85 |

Reaction conditions typically involve the isocyanide, elemental sulfur, and a catalytic amount of DBU in a green solvent at moderate temperatures. Data compiled from multiple sources.

Tandem Staudinger/Aza-Wittig Reactions

The tandem Staudinger/aza-Wittig reaction is a powerful and efficient method for the synthesis of isothiocyanates from organic azides. This one-pot procedure involves the reaction of an azide (B81097) with a phosphine, typically triphenylphosphine, to form an aza-ylide intermediate via the Staudinger reaction. This intermediate is then trapped by carbon disulfide in an aza-Wittig reaction to yield the corresponding isothiocyanate. nih.govrsc.org

This methodology is particularly advantageous for the synthesis of isothiocyanates bearing electron-withdrawing groups. The tandem approach, where the Staudinger and aza-Wittig reactions occur in the same reaction vessel without isolation of the intermediate, often leads to higher yields compared to the stepwise execution of the two reactions. rsc.org The reaction is versatile and has been applied to a variety of substrates, including the synthesis of Nβ-protected amino alkyl isothiocyanates, where the chirality of the starting material is retained. rsc.org

Table 2: Examples of Isothiocyanate Synthesis via Tandem Staudinger/Aza-Wittig Reaction

| Entry | Azide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl (B1604629) azide | Benzyl isothiocyanate | 85 |

| 2 | Phenyl azide | Phenyl isothiocyanate | 90 |

| 3 | 4-Nitrophenyl azide | 4-Nitrophenyl isothiocyanate | 92 |

| 4 | 6-Azido-6-deoxycellulose derivative | 6-Isothiocyanato-6-deoxycellulose derivative | 47.3 nih.gov |

Yields are representative and can vary based on specific reaction conditions and substrates.

From N-(2-Cyanophenyl)benzimidoyl Isothiocyanate (as a related example)

The synthesis of quinazoline (B50416) derivatives can be achieved through the intramolecular cycloaddition reactions of intermediates formed from N-(2-cyanophenyl)benzimidoyl isothiocyanate. This reactive starting material serves as a valuable precursor in heterocyclic chemistry.

Preparation from N-(2-Cyanophenyl)benzamide

N-(2-Cyanophenyl)benzimidoyl isothiocyanate is readily prepared from N-(2-cyanophenyl)benzamide. The synthesis involves a two-step process. First, the N-(2-cyanophenyl)benzamide is treated with phosphorus pentachloride in a dry solvent like toluene (B28343) and refluxed to form the intermediate N-(2-cyanophenyl)benzimidoyl chloride. This intermediate is typically a brownish colored oil and is used in the next step without further purification.

In the second step, the crude benzimidoyl chloride is dissolved in a dry solvent such as acetone. A solution of potassium thiocyanate (B1210189) in the same solvent is then added portionwise while stirring and cooling the reaction mixture. This reaction yields the desired N-(2-cyanophenyl)benzimidoyl isothiocyanate. The structure of this product is supported by infrared spectroscopy, which shows the characteristic absorption bands for the isothiocyanato and cyano functional groups.

Stereoselective Synthesis of Chiral Isothiocyanates (General Context)

The synthesis of chiral isothiocyanates is of great importance, as these compounds are valuable building blocks for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. A key challenge in their synthesis is the preservation of the stereochemical integrity of the chiral center.

Several synthetic methodologies have been developed that allow for the stereoselective synthesis of chiral isothiocyanates. One effective approach involves the use of desulfurization agents that operate under mild conditions, thus avoiding racemization. For instance, the use of sodium persulfate as a desulfurizing agent in a one-pot reaction from chiral primary amines and carbon disulfide in water has been shown to produce chiral isothiocyanates with retention of chirality. rsc.org This method is particularly noteworthy as many traditional methods for isothiocyanate synthesis are not suitable for the preparation of chiral compounds. rsc.org

Another strategy involves the use of chiral derivatizing reagents, which can be employed for the separation of enantiomers. However, for direct stereoselective synthesis, the focus remains on developing reactions that proceed with high fidelity at the chiral center. The tandem Staudinger/aza-Wittig reaction has also been successfully applied to the synthesis of chiral Nβ-protected amino alkyl isothiocyanates, demonstrating its utility in stereoselective synthesis. rsc.org

Green Chemistry Approaches in Isothiocyanate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign methods for the synthesis of isothiocyanates, in line with the principles of green chemistry. A major focus has been the replacement of hazardous reagents, such as thiophosgene and carbon disulfide in some contexts, with safer alternatives.

The use of elemental sulfur, as discussed in section 2.1.3, is a prime example of a green chemistry approach. mdpi.comsemanticscholar.org It is an inexpensive, non-toxic, and atom-economical source of sulfur. mdpi.com Furthermore, the development of catalytic systems for the sulfurization of isocyanides with elemental sulfur has enabled the use of milder reaction conditions and greener solvents, significantly reducing the environmental impact of the synthesis. semanticscholar.org

Another key aspect of green chemistry in this field is the use of water as a reaction solvent. Aqueous-based procedures have been developed for the synthesis of isothiocyanates from primary amines and carbon disulfide, using desulfurizing agents like sodium persulfate. rsc.org These methods are not only environmentally friendly but also often simplify the work-up procedure. One-pot syntheses, which reduce the number of reaction and purification steps, are also a hallmark of green chemistry. The tandem Staudinger/aza-Wittig reaction is an excellent example of a one-pot process that improves efficiency and reduces waste. nih.govrsc.org

The efficiency of these green methods can be assessed using metrics such as the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product. nih.govgreenchemistry-toolkit.org For example, the synthesis of isothiocyanates from isocyanides using elemental sulfur and catalytic DBU in Cyrene™ has been shown to have a very low E-factor, highlighting its environmental benefits. semanticscholar.orgdigitellinc.com

Reactivity and Derivatization of 3 Cyanophenyl Isothiocyanate for Advanced Materials and Molecular Design

Chemical Transformations of the Isothiocyanate Moiety

The chemistry of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for numerous chemical transformations, enabling the construction of various molecular scaffolds.

One of the most fundamental reactions of isothiocyanates is their addition reaction with primary and secondary amines. This reaction is typically efficient and proceeds under mild conditions to yield N,N'-disubstituted thioureas. The nitrogen atom of the amine acts as a nucleophile, attacking the central carbon of the isothiocyanate group.

For 3-Cyanophenyl isothiocyanate, this reaction provides a straightforward route to a variety of thiourea (B124793) derivatives bearing the 3-cyanophenyl substituent. These thiourea products are often stable, crystalline solids and can serve as intermediates for further synthetic transformations or as final target molecules with specific biological or material properties. An example of this transformation is the reaction of this compound with an amine to form a substituted thiourea derivative. chemicalbook.com While alkylamines generally react readily, reactions with less nucleophilic arylamines may require heating to proceed to completion. reddit.com

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Phenylethylamine | ((3-cyanophenyl)amino)((2-phenylethyl)amino)methane-1-thione chemicalbook.com |

| This compound | Benzimidamide | N-((3-cyanophenyl)carbamothioyl)benzimidamide chemicalbook.com |

Thiourea derivatives synthesized from this compound can be designed to undergo subsequent intramolecular reactions, leading to the formation of complex heterocyclic systems. If the amine used in the initial reaction contains another suitably positioned reactive group, the resulting thiourea can act as a precursor for intramolecular cyclization. This strategy is a powerful tool for constructing polycyclic molecules. For instance, thioureas are known intermediates in the synthesis of quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry. mdpi.com An appropriately substituted thiourea can cyclize to form a quinazoline ring, a process often promoted by heat or catalysis.

The reactivity of the isothiocyanate group makes it an excellent synthon for building a wide range of nitrogen- and sulfur-containing heterocycles. Through reactions with bifunctional nucleophiles, the isothiocyanate moiety can be incorporated into new ring systems in a single step or through a sequence of reactions.

Quinazolines and their derivatives are a prominent class of heterocyclic compounds with extensive applications in pharmacology. mdpi.comresearchgate.net Several synthetic strategies for quinazolines utilize thiourea as a key intermediate. nih.gov For example, a common method involves the reaction of an aldehyde, a source of ammonia (B1221849) (like urea (B33335) or thiourea), and a 1,3-dicarbonyl compound under microwave irradiation. nih.gov By employing this compound to first generate a custom thiourea, this intermediate can then be used in subsequent cyclization steps to produce quinazoline derivatives specifically functionalized with a 3-cyanophenyl group. The synthesis of quinazolines is a well-established field, with numerous methods developed for their construction. nih.gov

Benzothieno[2,3-b]quinolines are polycyclic aromatic compounds of interest in materials science and medicinal chemistry. While direct synthesis of this specific ring system using aryl isothiocyanates as a primary building block is not a commonly reported route, the versatility of aryl isothiocyanates in heterocyclic synthesis suggests potential applications in multi-step strategies. Established methods for synthesizing the benzothieno[2,3-b]quinoline core often involve transition-metal-free annulation of nitroarenes with benzo[b]thiophen-3-ylacetonitrile derivatives or the cyclization of acylated intermediates derived from thiophenols and anthranilic acids. researchgate.netnih.gov These routes highlight the importance of building complex scaffolds from functionalized aromatic precursors.

Distinct from aryl isothiocyanates like this compound, acyl isothiocyanates possess the structure R-C(=O)-NCS. The presence of the carbonyl group directly attached to the isothiocyanate nitrogen imparts unique reactivity to this class of compounds. arkat-usa.orgresearchgate.net Acyl isothiocyanates are typically prepared by the reaction of an acyl chloride with a thiocyanate (B1210189) salt. arkat-usa.org

Due to the presence of two electrophilic carbon centers (the carbonyl carbon and the isothiocyanate carbon), acyl isothiocyanates are exceptionally versatile reagents for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Depending on the nucleophile and reaction conditions, they can undergo cyclization reactions to form five- or six-membered heterocycles with one or more heteroatoms. arkat-usa.org This rich chemistry has been employed to synthesize biologically important molecules. researchgate.net

| Heterocycle Class | Synthetic Application of Acyl Isothiocyanates |

| Thiazoles | Synthesis of highly functionalized thiazole (B1198619) rings. arkat-usa.orgresearchgate.net |

| Thiadiazoles | Formation of various thiadiazole isomers. arkat-usa.orgresearchgate.net |

| Triazoles | Used in the construction of 1,2,4-triazole (B32235) systems. arkat-usa.orgresearchgate.net |

| Benzimidazoles | Employed in the synthesis of the benzimidazole (B57391) core structure. arkat-usa.orgresearchgate.net |

| Oxazines and Triazines | Precursors for six-membered heterocycles like oxazines and triazines. arkat-usa.orgresearchgate.net |

Cyclization Reactions for Heterocyclic Compound Synthesis

Role of the Cyano Group in Chemical Reactivity and Synthetic Strategy

The cyano (-C≡N) group in this compound is not a passive spectator; it plays a pivotal role in defining the molecule's chemical behavior and its utility in synthetic chemistry. Its influence stems primarily from its potent electronic effects, which modulate the reactivity of the isothiocyanate moiety and provide a versatile handle for subsequent molecular elaboration.

Electronic Influence on Isothiocyanate Reactivity

The chemical reactivity of the isothiocyanate (-N=C=S) group is dictated by the electrophilicity of its central carbon atom, which is the primary site for nucleophilic attack. The cyano group, positioned meta on the phenyl ring, significantly enhances this electrophilicity through its strong electron-withdrawing nature. This influence is exerted via two primary mechanisms:

Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the carbon it is attached to. This effect is transmitted through the sigma bonds of the benzene (B151609) ring, leading to a net withdrawal of electron density from the entire aromatic system.

This combined electron withdrawal deactivates the benzene ring toward electrophilic substitution but, crucially, it "pulls" electron density from the attached isothiocyanate group. quora.comwikipedia.org This action intensifies the partial positive charge on the central carbon of the -N=C=S group, making it a "harder" and more reactive electrophile. Consequently, this compound is significantly more susceptible to nucleophilic attack than phenyl isothiocyanate or analogues bearing electron-donating groups.

| Substituent (X-Ph-NCS) | Position | Electronic Nature of Substituent | Effect on Isothiocyanate Carbon | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|---|

| -OCH₃ | para | Strongly Electron-Donating (+M > -I) | Decreased Electrophilicity | Decreased |

| -CH₃ | para | Electron-Donating (+I) | Slightly Decreased Electrophilicity | Slightly Decreased |

| -H | - | Neutral (Reference) | Baseline Electrophilicity | Reference |

| -Cl | para | Electron-Withdrawing (-I > +M) | Increased Electrophilicity | Increased |

| -CN | meta | Strongly Electron-Withdrawing (-I, -M) | Significantly Increased Electrophilicity | Significantly Increased |

| -NO₂ | para | Very Strongly Electron-Withdrawing (-I, -M) | Strongly Increased Electrophilicity | Strongly Increased |

Implications for Synthetic Strategy

The enhanced reactivity imparted by the cyano group is a key element in synthetic design. It allows chemists to perform reactions under milder conditions and provides a strategic anchor for building more complex molecules.

Accelerated Thiourea Formation: The most common reaction of isothiocyanates is their coupling with primary and secondary amines to form thiourea derivatives. organic-chemistry.organalis.com.my The heightened electrophilicity of this compound means these reactions often proceed more rapidly and with higher yields compared to less activated aryl isothiocyanates. This efficiency is advantageous in complex syntheses where delicate functional groups might not tolerate harsh reaction conditions or prolonged heating. For example, it is readily used in the synthesis of complex thiourea derivatives such as ((3-cyanophenyl)amino)((2-phenylethyl)amino)methane-1-thione. chemdad.comsigmaaldrich.comchemicalbook.com

A Versatile Synthetic Handle for Post-Derivatization Modification: The true strategic value of the cyano group often emerges after the isothiocyanate has been derivatized. The nitrile itself is a highly versatile functional group that can be converted into a range of other functionalities, effectively serving as a "latent" reactive site. nih.govresearchgate.net This allows for a modular approach to synthesis: first, the isothiocyanate is used as an electrophilic partner to link molecular fragments, and then the cyano group is transformed to introduce new chemical properties or connection points.

Key transformations of the cyano group in a derivatized 3-cyanophenyl scaffold include:

Hydrolysis: Treatment with strong acid or base converts the nitrile to a carboxylic acid, introducing an acidic site for salt formation or further coupling reactions (e.g., amide bond formation).

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride converts the nitrile to a primary amine (an aminomethyl group), introducing a basic site and a new nucleophilic handle.

Reaction with Organometallics: Grignard reagents can add to the nitrile to produce ketones after hydrolytic workup. libretexts.org

| Starting Functionality | Reagents | Resulting Functionality | Strategic Value |

|---|---|---|---|

| Cyano (-C≡N) | H₃O⁺, Δ | Carboxylic Acid (-COOH) | Introduces acidity; enables amide/ester formation. |

| 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) | Introduces basicity; new nucleophilic site. | |

| 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(O)R) | Adds a carbonyl group for further elaboration. |

Spectroscopic Characterization and Structural Elucidation in Research of 3 Cyanophenyl Isothiocyanate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the unambiguous characterization of 3-Cyanophenyl isothiocyanate. Each technique provides a unique piece of the structural puzzle, and together they confirm the molecule's identity, purity, and detailed features.

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound due to their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by two prominent and intense absorption bands corresponding to its primary functional moieties: the isothiocyanate group (-N=C=S) and the nitrile group (-C≡N).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the meta-substitution pattern, the four aromatic protons are chemically non-equivalent and exhibit a complex pattern of multiplets resulting from spin-spin coupling. The precise chemical shifts and coupling constants (J-values) are sensitive to the electronic effects of the cyano and isothiocyanate groups and can be used to confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides evidence for all eight carbon atoms in the molecule. nih.gov The aromatic carbons resonate in the typical downfield region of approximately 110–140 ppm. The carbons directly attached to the electron-withdrawing cyano and isothiocyanate groups are shifted further downfield. The spectrum is also characterized by two distinct quaternary carbon signals: one for the nitrile carbon (-C≡N), usually found around 117-120 ppm, and another for the isothiocyanate carbon (-N=C=S), which is typically observed further downfield, often in the 130-140 ppm range.

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of this compound, confirming its elemental composition. The compound has a molecular formula of C₈H₄N₂S and a molecular weight of approximately 160.20 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places, providing unequivocal evidence for the elemental formula.

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 160. The fragmentation pattern can provide further structural information. Plausible fragmentation pathways would involve the loss of the functional groups, such as the cleavage of the isothiocyanate group (-NCS) or the neutral loss of HCN from the nitrile group, leading to characteristic fragment ions that can be analyzed to corroborate the proposed structure.

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound and its derivatives. Aromatic isothiocyanates typically exhibit characteristic absorption bands in the UV-Vis spectrum. uni.lu The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic ring and the conjugated system, likely below 250 nm. Additionally, a weaker absorption band at a longer wavelength, often in the 300-320 nm range, may be observed, which is attributed to n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms in the isothiocyanate group. uni.luwikipedia.org The position and intensity of these bands can be influenced by solvent polarity and the electronic nature of substituents in derivative studies.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govderpharmachemica.com This technique, when applied to a suitable single crystal of this compound or its derivatives, can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

A crystal structure would unambiguously confirm the planar geometry of the benzene ring and the spatial orientation of the cyano and isothiocyanate substituents. Key structural parameters, such as the linearity or bent nature of the C-N=C=S linkage and the C-C≡N bond, can be measured with high precision. Furthermore, crystallographic analysis reveals intermolecular interactions, such as π-π stacking or other non-covalent forces, that govern the crystal packing arrangement. nih.gov This information is invaluable for understanding the solid-state properties of the material and for providing benchmark data for computational models.

Computational Chemistry in Support of Structural and Reactivity Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic and structural data. scispace.comdntb.gov.ua Theoretical calculations can predict and help interpret experimental results for this compound and its derivatives.

Key applications include:

Geometry Optimization: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Vibrational Frequency Calculation: Theoretical calculation of vibrational frequencies can be used to simulate the IR spectrum. mdpi.com This allows for the assignment of specific absorption bands to particular vibrational modes of the molecule, confirming the experimental assignments for the -NCS and -C≡N stretches.

NMR Chemical Shift Prediction: Computational models can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the assignment of complex spectra.

Electronic Transition Analysis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (UV-Vis spectrum) and identify the nature of the corresponding electronic transitions (e.g., HOMO-LUMO transitions), corroborating experimental findings.

Reactivity Insights: Analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the chemical reactivity of the molecule, identifying potential sites for nucleophilic or electrophilic attack.

By correlating theoretical predictions with experimental data, researchers can achieve a more profound and confident understanding of the structural and electronic properties of this compound and its analogs.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods used to investigate the molecular properties of organic compounds. Ab initio methods are based on first principles, using quantum mechanics without experimental data. DFT, a widely used alternative, calculates the electronic structure of molecules based on electron density, offering a balance of accuracy and computational efficiency. arxiv.org

In the study of cyanophenyl derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) or 6-31G(d), are commonly employed. researchgate.netmaterialsciencejournal.org These calculations are used to determine the most stable molecular conformation by optimizing the geometry. For instance, in the analysis of 3-cyanophenylboronic acid, a related compound, DFT was used to perform a potential energy surface (PES) scan to identify stable conformers based on the orientation of hydroxyl groups. researchgate.net

These theoretical calculations also allow for the prediction of various molecular parameters, including bond lengths, bond angles, and dihedral angles. The computed geometric parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. Furthermore, DFT is used to calculate vibrational frequencies, which aids in the assignment of bands observed in experimental infrared (IR) and Raman spectra. materialsciencejournal.org

Quantum Chemical Parameters (e.g., HOMO-LUMO energies)

Quantum chemical parameters derived from DFT calculations provide critical insights into the electronic behavior and reactivity of molecules. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a large energy gap indicates high chemical stability. These parameters are crucial for understanding charge transfer within the molecule. researchgate.netnih.gov

Other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also calculated to further characterize the reactivity of a molecule. materialsciencejournal.org For example, studies on related nitrile-containing aromatic compounds have utilized these parameters to predict their chemical behavior. researchgate.netresearchgate.net

Below is a table of representative quantum chemical parameters calculated for a related cyanophenyl derivative using DFT/B3LYP methods.

| Parameter | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Hardness (η) | (I - A) / 2 | 2.26 |

| Softness (S) | 1 / (2η) | 0.22 |

| Electrophilicity Index (ω) | (μ2) / (2η) | 5.07 |

Note: The values presented are illustrative and based on calculations for related organic molecules containing cyano and phenyl groups. Actual values for this compound would require specific calculations. materialsciencejournal.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. science.gov These methods are fundamental in drug discovery and materials science for evaluating the binding affinity and orientation of a ligand within the active site of a target protein. biointerfaceresearch.commdpi.com

The process begins with generating a three-dimensional model of the ligand, such as a derivative of this compound, and the target receptor. Docking algorithms then explore various possible binding poses of the ligand in the receptor's binding pocket, calculating a score for each pose to estimate the strength of the interaction. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

While specific docking studies on this compound are not widely published, the methodology is broadly applied to isothiocyanates and other organic compounds to explore their potential biological activities. biointerfaceresearch.com For example, docking studies on various inhibitors help to understand their mechanism of action and guide the design of more potent and selective molecules. nih.gov Molecular dynamics (MD) simulations can further be employed to analyze the stability of the docked complex over time, providing a more dynamic picture of the molecular interactions. mdpi.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions defined by the electron distribution of the molecules, this method provides a graphical representation of how molecules interact with their neighbors. researchgate.net

The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For instance, in the crystal structure of 3-cyanophenylboronic acid, a molecule with a similar cyanophenyl core, Hirshfeld surface analysis revealed the dominant intermolecular interactions. nih.govresearchgate.net The analysis showed significant contributions from H···H (25.8%), N···H (23.6%), and O···H (20.4%) contacts, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov Such analysis is invaluable for understanding the solid-state structure and properties of this compound and its derivatives.

Biological and Pharmacological Research Applications of 3 Cyanophenyl Isothiocyanate

Investigation of Molecular Mechanisms of Action of Isothiocyanates

General studies on isothiocyanates have revealed two primary mechanisms through which they exert their biological effects: direct interaction with proteins and the modulation of cellular signaling cascades.

Direct Protein Modification by the Isothiocyanate Moiety

The electrophilic carbon atom of the isothiocyanate group is known to react with nucleophilic groups on proteins, particularly the sulfhydryl groups of cysteine residues, forming dithiocarbamates. This covalent modification can alter the structure and function of the target protein, thereby impacting its activity. However, no studies have specifically identified the protein targets of 3-Cyanophenyl isothiocyanate or characterized the functional consequences of such modifications.

Disruption of Redox Homeostasis and Thiol Oxidation

Cellular redox homeostasis is a tightly regulated balance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms. nih.gov Disruption of this balance can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The isothiocyanate functional group (-N=C=S) is highly electrophilic and can readily react with nucleophilic thiol groups (-SH) of cysteine residues in proteins and glutathione (B108866) (GSH). nih.gov This reactivity is central to many of the biological effects of isothiocyanates.

The conjugation of isothiocyanates with glutathione, a key cellular antioxidant, can lead to a depletion of the cellular GSH pool, thereby disrupting redox homeostasis and increasing cellular susceptibility to oxidative stress. frontiersin.org This pro-oxidant activity can, in turn, trigger various downstream signaling pathways, including those leading to apoptosis.

While the general reactivity of isothiocyanates with thiols is well-understood, specific investigations into the impact of this compound on cellular redox homeostasis and its specific thiol oxidation targets are lacking.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many anticancer agents is their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle. nih.govnih.gov Isothiocyanates have been extensively shown to exhibit both of these properties in various cancer cell lines. nih.govnih.gov

Apoptosis can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.comnih.gov Cell cycle arrest, on the other hand, involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) to halt cell progression at specific checkpoints, such as G2/M. nih.govmdpi.comyoutube.com

Although numerous studies have demonstrated the pro-apoptotic and cell cycle-arresting effects of various isothiocyanates, nih.govnih.govnih.govresearchgate.net there is a notable absence of specific research on the capacity of this compound to induce these cellular events.

The intrinsic pathway of apoptosis is triggered by intracellular stresses and converges on the mitochondria. nih.gov Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to cell death. frontiersin.orgyoutube.com The Bcl-2 family of proteins plays a critical regulatory role in this process, with pro-apoptotic members (e.g., Bax) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2) inhibiting it. nih.gov Isothiocyanates like PEITC have been shown to induce apoptosis via the mitochondrial pathway by altering the Bax/Bcl-2 ratio, leading to cytochrome c release and caspase activation. frontiersin.org

Specific studies on the ability of this compound to activate the mitochondrial apoptotic pathway are not available.

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. nih.govsinobiological.com This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate effector caspases to execute apoptosis. sinobiological.comyoutube.com Research on PEITC has shown that it can upregulate the expression of death receptors, such as DR4 and DR5, sensitizing cancer cells to apoptosis induced by ligands like TRAIL. youtube.comyoutube.com

As with the other biological activities discussed, there is currently no specific research available on the effects of this compound on the death-receptor cascades.

Modulation of Autophagy and Cancer Stem Cells

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, either promoting survival or contributing to cell death. Isothiocyanates have been identified as modulators of this process. mdpi.com Studies on compounds like sulforaphane (B1684495) and PEITC show they can efficiently induce autophagy in both primary and cancer cells. nih.gov The mechanism often involves the modulation of the AMPK-mTORC1-S6K1 signaling pathway, a central regulator of cellular metabolism and growth. nih.gov Activation of AMPK and subsequent suppression of mTORC1 by ITCs triggers the autophagic process.

The concept of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, recurrence, and resistance, is crucial in oncology. mdpi.com Autophagy is essential for the maintenance and survival of CSCs, particularly under conditions of metabolic stress within the tumor microenvironment. mdpi.comnih.gov By modulating autophagy, ITCs can potentially target this resilient cell population, thereby overcoming therapeutic resistance. mdpi.com Although direct studies on this compound are limited, its chemical structure suggests it likely shares the ability of other ITCs to influence these critical cellular pathways, representing a promising area for future cancer research.

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is a critical target in cancer therapy due to its essential role in cell division, motility, and structure. researchgate.net Isothiocyanates have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov The mechanism of action involves the direct, covalent binding of the electrophilic isothiocyanate group to cysteine residues on tubulin subunits. nih.govnih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to an arrest of the cell cycle in the G2/M phase, spindle assembly disruption, and subsequent induction of apoptosis. mdpi.comnih.gov

The efficacy of ITCs as tubulin polymerization inhibitors is strongly dependent on their chemical structure. mdpi.com Studies comparing various ITCs have shown that compounds like benzyl (B1604629) isothiocyanate (BITC) are particularly potent modifiers of tubulin. nih.gov The antiproliferative activity of many ITCs correlates positively with their ability to inhibit tubulin polymerization and induce G2/M arrest. mdpi.comnih.gov While strong tubulin polymerization inhibition is not always a prerequisite for high antiproliferative activity, it represents a key mechanism for a significant subset of these compounds. mdpi.com

Below is a table comparing the tubulin polymerization inhibition activity of various isothiocyanates.

| Compound | Type | Tubulin Polymerization Inhibition (%) at 25 µM | Reference |

| Benzyl isothiocyanate (BITC) | Aromatic | 67.8% | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Aromatic | 41.2% | nih.gov |

| Sulforaphane (SFN) | Aliphatic | < 3% | nih.gov |

| 3,4-dimethoxybenzyl isothiocyanate | Aromatic | > 85% | nih.gov |

| 1,4-diisothiocyanatobutane | Aliphatic | > 85% | nih.gov |

Effects on Histone Deacetylase (HDAC) Activity

Epigenetic modifications, including histone acetylation, are critical for gene regulation, and their dysregulation is a hallmark of cancer. mdpi.com Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. mdpi.commdpi.com Inhibitors of HDACs have emerged as a promising class of anticancer agents. nih.gov

Certain dietary isothiocyanates, notably sulforaphane, have been identified as effective HDAC inhibitors. mdpi.comnih.gov Inhibition of HDAC activity by ITCs leads to an accumulation of acetylated histones (hyperacetylation), which in turn reactivates the expression of epigenetically silenced genes, such as the cell cycle regulator p21. nih.gov This re-expression triggers cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov While the specific inhibitory profile of this compound against HDAC isoforms has not been fully characterized, its isothiocyanate functional group suggests it may contribute to this important anticancer mechanism.

Structure-Activity Relationship (SAR) Studies of Isothiocyanates in Biological Systems

Influence of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies have revealed key insights into how different substituents modulate the anticancer effects of ITCs.

Aromatic vs. Aliphatic: Aromatic ITCs are often favored for their ability to cross bacterial and mammalian cell membranes more effectively than their aliphatic counterparts. mdpi.com However, in some cancer cell lines, aliphatic and benzylic diisothiocyanates have demonstrated greater cytotoxicity than aromatic versions like phenyl isothiocyanate. researchgate.neteurekaselect.com

Alkyl Chain Length: For arylalkyl isothiocyanates, the length of the alkyl chain separating the aromatic ring from the -NCS group is a critical determinant of activity. Increasing the chain length can enhance potency against certain cancer types. nih.gov

Substituents on the Aromatic Ring: The electronic properties of substituents on the phenyl ring of aryl isothiocyanates play a significant role.

Electron-donating groups (e.g., -OCH₃, -CH₃) have been shown in some studies to increase inhibitory activity against certain enzymes compared to unsubstituted phenyl isothiocyanate. nih.gov

Electron-withdrawing groups (e.g., -CN, -NO₂) can enhance the electrophilicity of the isothiocyanate carbon. This is hypothesized to favor nucleophilic attack by biological targets, potentially increasing the efficiency of covalent modification and subsequent biological activity. nih.gov The 3-cyano group in this compound is a potent electron-withdrawing substituent, suggesting it may possess enhanced reactivity and distinct biological properties based on this principle.

Correlation with Lipophilicity and Reactivity Towards Biological Nucleophiles

The biological activity of isothiocyanates is intrinsically linked to two key physicochemical properties: lipophilicity and chemical reactivity. nih.gov

Reactivity: The hallmark of isothiocyanates is the electrophilic nature of the central carbon atom in the -N=C=S group. mdpi.com This high reactivity allows ITCs to form covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins such as tubulin and glutathione reductase. nih.govnih.govresearchgate.net This covalent modification is a primary mechanism behind their ability to inhibit enzyme function, disrupt protein structures, and induce cellular responses like apoptosis. nih.gov

The substituent on the ITC molecule modulates this reactivity. Electron-withdrawing groups, such as the cyano group, can increase the partial positive charge on the central carbon, thereby enhancing its reactivity towards nucleophilic attack and potentially increasing its biological potency. nih.gov

The table below summarizes the IC₅₀ values for various isothiocyanates against a human melanoma cell line, illustrating structure-activity relationships.

| Compound | Structure | IC₅₀ (µM) in UACC 903 Cells | Reference |

| Benzyl isothiocyanate (BITC) | Phenyl with one CH₂ linker | 10.7 | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Phenyl with two CH₂ linker | 9.0 | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl with four CH₂ linker | 7.4 | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl with six CH₂ linker | 6.2 | nih.gov |

This data demonstrates that for phenylalkyl isothiocyanates, increasing the alkyl chain length, which also increases lipophilicity, correlates with increased cytotoxic potency in this cell line. nih.gov

Enantiomeric Activity and Eutomer Identification (General for chiral ITCs)

Chirality can play a significant role in the biological activity of isothiocyanates. In chiral ITCs, the spatial arrangement of atoms can lead to enantiomers with different pharmacological profiles. One enantiomer, the eutomer, may exhibit significantly higher desired activity compared to its counterpart, the distomer. The identification of the eutomer is a critical step in drug development, as it allows for the potential of developing a more potent and selective therapeutic agent with fewer side effects. However, specific studies on the enantiomeric activity and eutomer identification of this compound are not available in the current scientific literature.

Chemopreventive and Therapeutic Potential

Isothiocyanates, as a chemical class, are widely recognized for their chemopreventive and therapeutic properties. nih.gov These compounds are known to modulate various cellular processes involved in the development and progression of cancer. frontiersin.orgdoi.org Despite the broad interest in ITCs, specific research into the chemopreventive and therapeutic potential of this compound has not been documented in published studies.

Anti-Cancer Activity

Many isothiocyanates have demonstrated anti-cancer activity through various mechanisms. nih.govnih.gov However, a review of the scientific literature reveals a lack of specific studies investigating the anti-cancer properties of this compound. The subsequent sections reflect this absence of data for this particular compound.

Inhibition of Carcinogenesis

The inhibition of carcinogenesis is a key aspect of cancer chemoprevention. Generally, ITCs are known to inhibit carcinogenesis by modulating the activity of phase I and phase II metabolic enzymes, thereby protecting cells from carcinogen-induced DNA damage. nih.govnih.govnih.gov There is currently no specific research available on the ability of this compound to inhibit carcinogenesis.

Suppression of Tumor Growth and Cell Proliferation

Several isothiocyanates have been shown to suppress the growth and proliferation of cancer cells. nih.govnih.govresearchgate.net This is often achieved through the induction of cell cycle arrest and apoptosis. frontiersin.org Specific data on the effects of this compound on tumor growth and cell proliferation are not present in the existing scientific literature.

Table 1: Studies on the Suppression of Tumor Growth and Cell Proliferation by Isothiocyanates No specific data is available for this compound.

| Isothiocyanate | Cancer Cell Line | Observed Effects |

|---|---|---|

| Benzyl isothiocyanate (BITC) | A549 (Lung Carcinoma) | Inhibition of cell proliferation |

| Phenethyl isothiocyanate (PEITC) | A549 (Lung Carcinoma) | Inhibition of cell proliferation |

| Sulforaphane (SFN) | A549 (Lung Carcinoma) | Inhibition of cell proliferation |

Anti-metastatic Effects

Metastasis is a critical stage in cancer progression, and some ITCs have been found to possess anti-metastatic properties. nih.gov The mechanisms often involve the inhibition of enzymes responsible for the degradation of the extracellular matrix, such as matrix metalloproteinases (MMPs). nih.gov Research specifically investigating the anti-metastatic effects of this compound has not been published.

Table 2: Research Findings on the Anti-metastatic Effects of Isothiocyanates No specific data is available for this compound.

| Isothiocyanate | Key Findings |

|---|---|

| Benzyl isothiocyanate (BITC) | Suppressed MMP-9 activity and cancer cell migration. |

| Phenethyl isothiocyanate (PEITC) | Suppressed TPA-induced MMP-9 activity and invasion in various cancer cell lines. |

| Sulforaphane (SFN) | Suppressed MMP-9 activity and cancer cell migration. |

Chemo-sensitization in Combination Therapies

Chemo-sensitization, the process of making cancer cells more susceptible to chemotherapy agents, is a promising strategy to improve the efficacy of cancer treatments. Certain ITCs have been shown to act as chemo-sensitizers when used in combination with conventional anti-cancer drugs. frontiersin.orgbibliotekanauki.pl There is no available data from scientific studies on the potential of this compound to act as a chemo-sensitizing agent in combination therapies.

Anti-inflammatory Properties

Isothiocyanates (ITCs) are a class of compounds recognized for their significant anti-inflammatory capabilities. nih.gov Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. nih.gov A primary pathway influenced by ITCs is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory response. nih.govmdpi.com Activation of Nrf2 leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). nih.gov

Furthermore, ITCs can directly inhibit the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.comfoodandnutritionjournal.org This inhibition prevents the transcription of various pro-inflammatory genes. mdpi.com Research on specific ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), has demonstrated their ability to suppress the expression and production of key inflammatory molecules. mdpi.comnih.gov These include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators. nih.govmdpi.comnih.gov By targeting these fundamental inflammatory pathways and molecules, ITCs exhibit potent anti-inflammatory effects in various experimental models. nih.govnih.gov

Anti-microbial Activities

Isothiocyanates, derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have been documented for their broad-spectrum antimicrobial properties. nih.govnih.govnih.gov These organosulfur compounds exhibit activity against a range of microorganisms, including bacteria and fungi, making them subjects of interest for their potential application against human pathogens. nih.govnih.govnih.gov The antimicrobial action of ITCs has been observed against both plant and foodborne pathogens as well as microbes relevant to human health. foodandnutritionjournal.orgnih.gov The effectiveness of ITCs is often linked to their chemical structure, with aromatic ITCs like benzyl isothiocyanate (BITC) and phenylethyl isothiocyanate (PEITC) frequently showing strong activity. foodandnutritionjournal.orgmdpi.com Their mechanism of action can involve disrupting cellular membrane integrity, inducing oxidative stress, and interfering with essential metabolic pathways, ultimately leading to microbial cell death. nih.govfrontiersin.org

Antibacterial Effects on Specific Bacterial Species

The antibacterial properties of various isothiocyanates have been evaluated against several bacterial species, including significant human pathogens. nih.gov Studies have shown that the efficacy of ITCs is dependent on both the specific compound and the target bacterium. mdpi.comresearchgate.net For instance, benzyl isothiocyanate (BITC) has demonstrated a potent bactericidal effect against Methicillin-Resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg·mL−1. mdpi.com

In studies against Campylobacter jejuni, a common cause of foodborne illness, BITC was also found to be highly effective, with MICs between 1.25 and 5 μg mL−1. frontiersin.org Allyl isothiocyanate (AITC) also showed activity against C. jejuni, although at higher concentrations (MIC of 50–200 μg mL−1). frontiersin.org The antibacterial action of these compounds against C. jejuni was determined to be bactericidal rather than bacteriostatic. frontiersin.org The mechanism of action for BITC against C. jejuni is suggested to involve triggering heat shock and oxidative stress responses and disrupting energy metabolism. nih.gov Generally, Gram-negative bacteria have been observed to be more sensitive to ITCs than Gram-positive bacteria, though significant variations exist between species. researchgate.net

Table 1: Antibacterial Activity of Select Isothiocyanates

| Isothiocyanate | Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2.9 - 110 µg/mL | mdpi.com |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 µg/mL | frontiersin.org |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 µg/mL | frontiersin.org |

| Phenylethyl isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Generally low MICs reported | mdpi.com |

Antifungal Activities

Isothiocyanates have demonstrated notable antifungal properties, positioning them as potential agents against human pathogenic fungi. nih.gov Their activity has been observed against a variety of fungal species, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov The chemical structure of the ITC plays a significant role in its antifungal efficacy, with analogues of benzyl isothiocyanate and β-phenylethyl isothiocyanate showing remarkable activity. nih.gov

Table 2: Antifungal Activity of Select Isothiocyanates

| Isothiocyanate / Derivative | Fungal Species | Activity / Finding | Reference |

|---|---|---|---|

| Benzylisothiocyanate analogues | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | Remarkable antifungal activity observed. | nih.gov |

| β-phenylethylisothiocyanate analogues | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae | Remarkable antifungal activity observed. | nih.gov |

| 2-phenylethyl isothiocyanate (PEITC) | Various endophytic and soil fungi | Potent antifungal agent (Median MIC of 0.04 mM). | mdpi.com |

| Thiourea (B124793) derivatives | Candida auris | Showed inhibitory effect on biofilm growth. | mdpi.com |

Neuroprotective Potential

Isothiocyanates are recognized for their neuroprotective properties, which are attributed to their ability to counteract oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative diseases. nih.govmdpi.comresearchgate.net These compounds are liposoluble, which may allow them to cross the blood-brain barrier and exert their effects within the central nervous system. researchgate.net The primary mechanism behind their neuroprotective action is the activation of the Nrf2-ARE (antioxidant response element) pathway. mdpi.comresearchgate.net This pathway stimulates the production of a wide range of antioxidant and cytoprotective enzymes, which defend neural cells against oxidative damage. mdpi.comresearchgate.net

Studies on ITCs such as sulforaphane (SFN) and phenylethyl isothiocyanate (PEITC) have shown they can protect neurons from damage in various experimental models. mdpi.comnih.gov They achieve this by reducing the production of reactive oxygen species (ROS) and inhibiting the expression of matrix metalloproteinases (MMPs), which are involved in neuroinflammation. nih.govnih.gov Furthermore, ITCs can modulate inflammatory responses in the brain by suppressing the activation of microglia and astrocytes, thereby reducing the release of pro-inflammatory cytokines. mdpi.com This dual action of mitigating oxidative stress and inflammation suggests that ITCs could be beneficial in neurological conditions where these processes are prominent. researchgate.netnih.gov

Xanthine (B1682287) Oxidase Inhibition (Specific example from related compounds)

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme leads to an overproduction of uric acid, a condition known as hyperuricemia, which is a precursor to gout and other health issues. frontiersin.orgnih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. nih.govnih.gov

While direct studies on this compound as a xanthine oxidase inhibitor are not prominent in the reviewed literature, research on structurally related compounds highlights the potential of the cyanophenyl moiety in this regard. Synthetic studies have focused on various heterocyclic compounds as potential XO inhibitors. nih.gov For instance, derivatives of 2-(4-alkoxy-3-cyanophenyl)pyrimidine have been synthesized and evaluated as potent xanthine oxidase inhibitors. nih.gov The presence of the cyanophenyl group in these molecules is a feature shared with this compound, suggesting that this structural element may be favorable for binding to the active site of the xanthine oxidase enzyme. nih.gov This is supported by the development of various pyrimidine-based derivatives containing a cyanophenyl group that show significant inhibitory activity against the enzyme. nih.gov

Future Directions in Research on 3 Cyanophenyl Isothiocyanate

Development of Multifunctional Isothiocyanates

A promising avenue for future research lies in the design and synthesis of multifunctional molecules derived from 3-Cyanophenyl isothiocyanate. This approach involves creating hybrid compounds that integrate the isothiocyanate moiety with other pharmacologically active scaffolds. The objective is to develop single-molecule entities capable of modulating multiple biological targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

The synthetic versatility of the isothiocyanate group allows for its incorporation into a diverse range of molecular architectures. For instance, it could be conjugated with known anticancer agents, anti-inflammatory drugs, or molecules that target specific cellular pathways. The cyanophenyl group itself offers a site for further chemical modification, enabling the fine-tuning of the molecule's physicochemical properties, such as solubility and bioavailability. Research in this area would focus on:

Rational Design: Employing computational modeling to predict the interaction of hybrid molecules with their intended targets.

Synthetic Methodologies: Developing efficient and scalable synthetic routes to these novel multifunctional compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the hybrid molecules to optimize their biological activity.

An example of such a strategy could involve coupling this compound to a molecule that inhibits a key protein in a cancer signaling pathway, thereby creating a dual-action therapeutic.

Exploration of Novel Biological Targets

While isothiocyanates are known to interact with a range of biological targets, including tubulin and certain enzymes, the specific molecular targets of this compound have not been extensively investigated. Future research will likely employ advanced chemical biology and proteomic techniques to identify and validate novel protein targets.

The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues, such as cysteine and lysine, on proteins. This reactivity can be harnessed to "fish" for interacting proteins in complex biological systems. Techniques such as activity-based protein profiling (ABPP) could be instrumental in this endeavor.

Key research directions in this area include:

Target Identification: Utilizing unbiased screening methods to identify proteins that are specifically targeted by this compound.

Mechanism of Action Studies: Elucidating how the interaction of this compound with its targets leads to a biological response at the cellular and molecular level.

Comparative Target Profiling: Comparing the target profile of this compound with that of other well-studied isothiocyanates to understand how structural variations influence target specificity.